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molecular formula C11H6Cl2N2 B1202646 Fenpiclonil CAS No. 74738-17-3

Fenpiclonil

Cat. No. B1202646
M. Wt: 237.08 g/mol
InChI Key: FKLFBQCQQYDUAM-UHFFFAOYSA-N
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Patent
US04709053

Procedure details

4.2 g of the 3-(2,3-dichlorophenacylamino)acrylonitrile obtained in (a) are reacted in 50 ml of ethanol with 0.5 g of sodium ethylate as described in Example P5(b), affording the title compound in quantitative yield. Melting point: 150°-152° C.
Name
3-(2,3-dichlorophenacylamino)acrylonitrile
Quantity
4.2 g
Type
reactant
Reaction Step One
[Compound]
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:15]([Cl:16])=[CH:14][CH:13]=[CH:12][C:3]=1[C:4](=O)[CH2:5][NH:6][CH:7]=[CH:8][C:9]#[N:10].CC[O-].[Na+]>C(O)C>[Cl:1][C:2]1[C:15]([Cl:16])=[CH:14][CH:13]=[CH:12][C:3]=1[C:4]1[C:8]([C:9]#[N:10])=[CH:7][NH:6][CH:5]=1 |f:1.2|

Inputs

Step One
Name
3-(2,3-dichlorophenacylamino)acrylonitrile
Quantity
4.2 g
Type
reactant
Smiles
ClC1=C(C(CNC=CC#N)=O)C=CC=C1Cl
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0.5 g
Type
reactant
Smiles
CC[O-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC=C1Cl)C=1C(=CNC1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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